molecular formula C17H15N3O3 B14583181 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide CAS No. 61572-44-9

4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide

Cat. No.: B14583181
CAS No.: 61572-44-9
M. Wt: 309.32 g/mol
InChI Key: RJDAEEDYYPZSJO-UHFFFAOYSA-N
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Description

4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide is a chemical compound with the molecular formula C17H15N3O3 It is known for its unique structure, which includes a pyrazolone core substituted with two 3-methylphenyl groups and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Substitution with 3-Methylphenyl Groups: The next step involves the introduction of 3-methylphenyl groups at the 3 and 5 positions of the pyrazolone ring. This can be accomplished through electrophilic aromatic substitution reactions.

    Oxime Formation: The final step involves the conversion of the carbonyl group in the pyrazolone ring to an oxime group. This is typically achieved by reacting the compound with hydroxylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group back to the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the carbonyl group. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings and pyrazolone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyrazol-4-one, 3,5-bis(4-methylphenyl)-, oxime, 1,2-dioxide
  • 4H-Pyrazol-4-one, 3,5-bis(3-chlorophenyl)-, oxime, 1,2-dioxide
  • 4H-Pyrazol-4-one, 3,5-bis(3-methoxyphenyl)-, oxime, 1,2-dioxide

Uniqueness

4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide is unique due to the presence of two 3-methylphenyl groups, which can influence its reactivity and biological activity. The oxime group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

61572-44-9

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

1-hydroxy-3,5-bis(3-methylphenyl)-4-nitroso-2-oxidopyrazol-2-ium

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-7-13(9-11)16-15(18-21)17(20(23)19(16)22)14-8-4-6-12(2)10-14/h3-10,22H,1-2H3

InChI Key

RJDAEEDYYPZSJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=CC(=C3)C)N=O

Origin of Product

United States

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